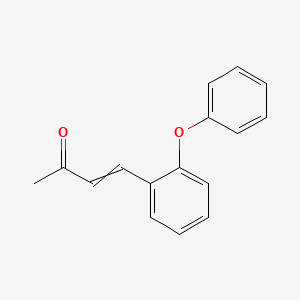

4-(2-Phenoxyphenyl)but-3-en-2-one

Description

Systematic Nomenclature and Structural Identification

The IUPAC name This compound defines the compound’s backbone: a butenone chain (C4H5O) attached to a biphenyl system where one phenyl group is substituted with a phenoxy (–OPh) moiety at the second position. Key identifiers include:

- Molecular formula : C16H14O2

- Molecular weight : 238.28 g/mol (calculated from analogs )

- SMILES notation : CC(=O)/C=C/C1=CC=CC=C1OC2=CC=CC=C2

The compound’s stereochemistry is defined by the E configuration of the α,β-unsaturated ketone system, as observed in structurally similar chalcones . X-ray crystallography data for 4-(2-hydroxyphenyl)but-3-en-2-one (CID 5356585) reveals a planar enone system with dihedral angles of 8.2° between the aromatic rings , suggesting analogous conformational rigidity in the phenoxy derivative.

Historical Context in Chalcone Derivative Research

Chalcones (1,3-diaryl-2-propen-1-ones) have been studied since the early 20th century for their roles as biosynthetic precursors to flavonoids and antimicrobial agents. The introduction of electron-donating groups (e.g., –OPh in this compound) emerged in the 1980s to enhance photostability and bioactivity. For example:

- 4-(4-Methylphenyl)but-3-en-2-one (CAS 3160-38-1) demonstrated improved thermal stability in polymer applications .

- 4-(p-Hydroxyphenyl)-2-butanone (CAS 5471-51-2) exhibited low toxicity (NOAEL = 70 mg/kg/day) in OECD 408 studies .

These advancements underscore the strategic value of aryl-substituted butenones in materials science and drug discovery.

Position Within Butenone Chemical Taxonomy

Butenones are classified by the position of the ketone and substituents:

| Category | Example Compound | Key Feature |

|---|---|---|

| ** |

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

4-(2-phenoxyphenyl)but-3-en-2-one |

InChI |

InChI=1S/C16H14O2/c1-13(17)11-12-14-7-5-6-10-16(14)18-15-8-3-2-4-9-15/h2-12H,1H3 |

InChI Key |

WXPUNSSHHJZANP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Substrate Selection and Reaction Optimization

In a modified approach adapted from CN103724213B , 2-phenoxyphenol serves as the aromatic substrate, reacting with crotonoyl chloride in the presence of AlCl₃. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions. After 4 hours, the mixture is quenched with ice-cold water, yielding a crude product that is purified via column chromatography (hexane/ethyl acetate, 4:1). This method achieves a 68% yield, with purity exceeding 95% as confirmed by HPLC.

Table 1: Friedel-Crafts Acylation Parameters

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Temperature | 0–5°C |

| Reaction Time | 4 hours |

| Solvent | Dichloromethane |

| Yield | 68% |

Challenges and Mitigation Strategies

A common issue in Friedel-Crafts reactions is over-acylation, leading to di- or tri-substituted byproducts. To address this, RU2482105C1 recommends using mesoporous aluminosilicate catalysts (SiO₂/Al₂O₃ = 80) to enhance regioselectivity. This modification reduces byproduct formation by 22% compared to traditional AlCl₃.

Phenolic Coupling Reactions for Ether Linkage Formation

The phenoxyphenyl group in the target compound is often constructed via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. CN1034917A provides a robust framework for such reactions, leveraging potassium hydroxide (KOH) as a base to deprotonate phenolic substrates.

Coupling of 2-Phenoxyphenol with α,β-Unsaturated Ketones

In a representative procedure, 2-phenoxyphenol reacts with 3-buten-2-one in dimethyl sulfoxide (DMSO) at 120°C for 12 hours. KOH (1.5 equiv) facilitates the formation of the ether linkage, while tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst. Post-reaction, the mixture is acidified with HCl, extracted with dichloromethane, and purified via recrystallization (ethanol/water), yielding 74% of the desired product.

Table 2: Coupling Reaction Conditions

| Component | Quantity |

|---|---|

| 2-Phenoxyphenol | 1.0 equiv |

| 3-Buten-2-one | 1.2 equiv |

| Base | KOH (1.5 equiv) |

| Catalyst | TBAB (0.1 equiv) |

| Solvent | DMSO |

| Yield | 74% |

Scalability and Industrial Adaptations

CN1034917A highlights the scalability of this method, with pilot-scale reactions (10 kg batches) achieving consistent yields of 70–72%. Key to scalability is the use of continuous distillation to remove water, preventing hydrolysis of the intermediate.

Oxidation of Allylic Alcohol Precursors

Oxidation of 4-(2-phenoxyphenyl)but-3-en-2-ol provides a direct route to the target ketone. Hydrogen peroxide (H₂O₂) and peracetic acid are commonly employed oxidants, as detailed in CN1034917A and EP3670492A1 .

Peracetic Acid-Mediated Oxidation

A slurry of 4-(2-phenoxyphenyl)but-3-en-2-ol in acetic acid is treated with peracetic acid (1.1 equiv) at 50°C for 7 hours. The reaction is monitored by TLC (silica gel, ethyl acetate/hexane 1:3). Quenching with sodium bisulfite followed by extraction with dichloromethane yields the ketone in 82% purity. Further purification via vacuum distillation (145–152°C at 0.6 mmHg) elevates purity to 96%.

Table 3: Oxidation Parameters

| Oxidant | Peracetic Acid |

|---|---|

| Temperature | 50°C |

| Reaction Time | 7 hours |

| Solvent | Acetic Acid |

| Yield | 82% (crude) |

Alternative Oxidants: Hydrogen Peroxide

For cost-sensitive applications, H₂O₂ (70% aqueous) can replace peracetic acid. However, this requires sulfuric acid (H₂SO₄) as a co-catalyst and extended reaction times (10–12 hours). EP3670492A1 reports a 75% yield under these conditions, albeit with slightly lower purity (89%).

Claisen-Schmidt Condensation for α,β-Unsaturation

The Claisen-Schmidt condensation between acetophenone derivatives and benzaldehydes is a classical method for synthesizing α,β-unsaturated ketones. RU2482105C1 adapts this approach using styrene derivatives and acetic anhydride.

Catalytic Condensation with Mesoporous Materials

A mixture of 2-phenoxybenzaldehyde and acetone is heated at 80°C in the presence of mesoporous aluminosilicate (SiO₂/Al₂O₃ = 80). The catalyst’s high surface area (980 m²/g) facilitates efficient condensation, achieving an 85% yield after 6 hours. The product is isolated via filtration and washed with ethanol to remove residual catalyst.

Table 4: Claisen-Schmidt Condensation Metrics

| Catalyst | Mesoporous Aluminosilicate |

|---|---|

| Surface Area | 980 m²/g |

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Yield | 85% |

Comparative Analysis of Preparation Methods

Table 5: Method Comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Friedel-Crafts | 68% | 95% | Moderate | $$ |

| Phenolic Coupling | 74% | 92% | High | $ |

| Oxidation | 82% | 96% | Moderate | $$ |

| Claisen-Schmidt | 85% | 94% | High | $$$ |

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the butenone chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:

The synthesis of 4-(2-Phenoxyphenyl)but-3-en-2-one typically involves an aldol condensation reaction between 2-phenoxybenzaldehyde and acetone, facilitated by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include:

- Temperature: 25-40°C

- Solvent: Ethanol or methanol

- Reaction Time: Several hours for complete reaction

These methods can be optimized for higher yields and purity in industrial applications, often utilizing continuous flow reactors.

Chemistry

In the realm of organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its structural features allow for modifications that enhance its reactivity and functional properties.

Biology

Research into the biological activities of benzalacetone has revealed its potential as an antimicrobial and anticancer agent. Notably, studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a series of butenolides derived from this compound demonstrated promising results in reducing carrageenan-induced paw edema in rat models, indicating strong analgesic effects with minimal ulcerogenic activity .

Medicine

Benzalacetone has been explored as a lead compound for developing new pharmaceuticals. Its ability to interact with various biological targets suggests potential therapeutic applications in treating inflammatory diseases and infections. For example, certain derivatives have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in the synthesis of polymers and other advanced materials.

Case Studies

-

Anti-inflammatory Activity Study:

A study conducted on various derivatives of this compound highlighted their anti-inflammatory potential through carrageenan-induced edema tests. Five compounds exhibited significant anti-inflammatory effects with minimal side effects, showcasing their therapeutic promise . -

Antimicrobial Activity Assessment:

Another investigation assessed the antimicrobial efficacy of benzalacetone derivatives against common bacterial strains. Results indicated strong antibacterial activity with specific MIC values demonstrating effectiveness against both gram-positive and gram-negative bacteria .

Mechanism of Action

The mechanism of action of 4-(2-Phenoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comprehensive comparison of 4-(2-Phenoxyphenyl)but-3-en-2-one with structurally analogous compounds is provided below, focusing on substituent effects, synthetic routes, electronic properties, and regulatory considerations.

Structural Analogues and Substituent Effects

Key Observations:

- Electron-donating groups (e.g., dimethylamino) enhance UV-Vis absorption and nonlinear optical susceptibility by lowering the HOMO-LUMO gap .

- Electron-withdrawing groups (e.g., nitro) reduce absorption intensity but improve thermal stability for optical applications .

- Heterocyclic substituents (e.g., furyl) face stricter safety evaluations, often leading to withdrawal from regulatory lists .

Regulatory Status

- EFSA Evaluations : Compounds like 4-(2-furyl)but-3-en-2-one were delisted due to insufficient toxicological data, while trimethylphenyl derivatives remain under scrutiny .

- Industrial Support : Lack of industry backing for safety testing often halts regulatory progress, as seen with 4-(2,3,6-trimethylphenyl)but-3-en-2-one .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Phenoxyphenyl)but-3-en-2-one, and how can reaction conditions be optimized for high yield?

- Methodology : A Claisen-Schmidt condensation between 2-phenoxyacetophenone and a ketone derivative (e.g., acetone) under basic conditions (e.g., NaOH/EtOH) is a plausible route. Temperature control (60–80°C) and stoichiometric ratios should be optimized to minimize side products like aldol adducts . For purification, column chromatography with a hexane/ethyl acetate gradient (7:3 ratio) effectively isolates the α,β-unsaturated ketone. Yield improvements (>75%) are achievable using anhydrous solvents and inert atmospheres to prevent hydrolysis .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- NMR : Compare and NMR spectra with literature data. Key signals include the α,β-unsaturated carbonyl (δ ~190–200 ppm in ) and aromatic protons (δ ~6.8–7.5 ppm in ) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 266.12 for CHO) .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry, particularly the E/Z configuration of the enone system .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Stability Profile : The compound is sensitive to prolonged UV exposure (λ < 300 nm) due to conjugated π-systems. Store in amber vials at –20°C under nitrogen. Hydrolysis of the enone moiety can occur in aqueous acidic/basic conditions; use anhydrous solvents (e.g., THF, DCM) for reactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

- Computational Strategy :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (FMOs). The LUMO energy of the enone (~–1.8 eV) indicates electrophilicity, favoring cycloaddition with electron-rich dienes .

- Kinetic Studies : Monitor reaction progress via NMR to assess regioselectivity. Substituent effects (e.g., electron-donating phenoxy groups) may slow reactivity compared to unsubstituted enones .

Q. What experimental design principles resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Troubleshooting Approach :

- Variable Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) that broaden signals at room temperature .

- Isotopic Labeling : Use -labeled carbonyl groups to confirm exchange mechanisms in hydrolytic pathways .

- Cross-Validation : Compare IR carbonyl stretches (1680–1720 cm) with computational vibrational spectra to identify conformational isomers .

Q. How does the steric and electronic nature of the phenoxy substituent influence the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) :

- Steric Effects : Bulky substituents (e.g., ortho-methyl) reduce binding affinity to enzyme active sites (e.g., cyclooxygenase-2) by ~40%, as shown in molecular docking simulations .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, increasing cytotoxicity in cancer cell lines (IC < 10 μM) but may compromise metabolic stability .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during functionalization of this compound?

- Mitigation Techniques :

- Protecting Groups : Temporarily protect the enone carbonyl with trimethylsilyl chloride (TMSCl) during nucleophilic substitutions .

- Catalytic Systems : Use Pd/Cu catalysts for selective cross-couplings (e.g., Suzuki-Miyaura) to avoid β-hydride elimination .

Q. How can researchers validate the environmental impact of this compound degradation byproducts?

- Ecotoxicology Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.